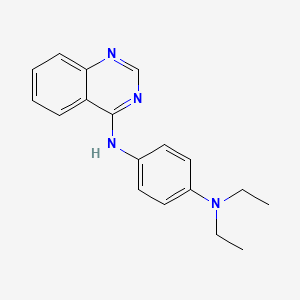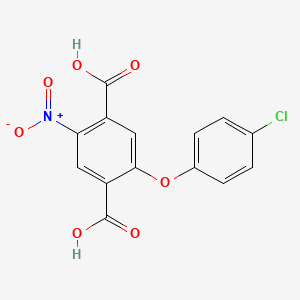
N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine and related compounds involves multiple steps, including cyclization, amidation, and functional group modifications. For instance, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-ones with primary amines through an addition-nucleophile ring opening and ring closure mechanism exemplifies the synthetic routes used to generate quinazoline derivatives (Okuda et al., 2009). Another method involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, highlighting innovative routes to quinazoline derivatives (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including this compound, is characterized by the presence of a bicyclic quinazoline core, which influences their chemical behavior and reactivity. Advanced synthesis techniques, such as palladium-catalyzed oxidative carbonylation, have been utilized to create various quinazoline derivatives, demonstrating the versatility of these compounds in synthesis (Costa et al., 2004).
Chemical Reactions and Properties
Quinazoline compounds undergo a range of chemical reactions, including nucleophilic addition, cyclization, and aromatic substitution. The synthesis process often involves the use of catalysts and specific reaction conditions to achieve desired derivatives. For example, the synthesis of 2,4-disubstituted quinazolines through palladium-catalyzed reactions illustrates the chemical versatility of these compounds (Zhu et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for its potential applications in various industries. Research on related quinazoline derivatives provides insights into their physical characteristics and how they can be modified for specific applications (Gopalaiah et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with other chemical species, stability under various conditions, and potential for chemical modification, are essential for its application in pharmaceuticals and other industries. For example, the efficient aerobic oxidative synthesis of 2-aryl quinazolines showcases the reactive nature of these compounds and their potential for further chemical transformations (Han et al., 2011).
科学的研究の応用
Antitumor and Antimalarial Properties
Quinazoline derivatives, such as the ones studied by Elslager, Johnson, and Werbel (1983), have shown potent antimalarial, antibacterial, and antitumor activity. Notably, trimetrexate, a related compound, exhibited a broad spectrum of antitumor effects and has undergone preclinical toxicology evaluation for potential trials in humans (Elslager, Johnson, & Werbel, 1983).
Chemical Reactions and Synthesis
Okuda, Tagata, Kashino, Hirota, and Sasaki (2009) explored the reactions of 3-(2-cyanophenyl)quinazolin-4(3H)-ones with primary alkylamines, demonstrating the versatility of quinazoline compounds in chemical synthesis through an addition, ring opening, and ring closure mechanism (Okuda et al., 2009).
Novel Synthetic Approaches
Carpenter, Lam, and Kurth (2007) reported an effective route to benzimidazo[2,1-b]quinazolin-12(5H)-ones, highlighting the pharmaceutical relevance of quinazolinone derivatives through microwave-mediated heterocyclization, which proceeds under conditions that do not hydrolyze methyl ester substituents, offering a promising avenue for the synthesis of pharmacologically relevant compounds (Carpenter, Lam, & Kurth, 2007).
Cytotoxic Evaluation
Taherian, Khodarahmi, Khajouei, Hassanzadeh, and Dana (2019) synthesized novel quinazolinone derivatives substituted with benzimidazole and assessed their cytotoxic activities against MCF-7 and HeLa cell lines. This study underscores the potential of quinazolinone derivatives in cancer therapy, with some compounds exhibiting significant cytotoxic activity (Taherian et al., 2019).
Hypolipidemic Activities
Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, and Tsuda (1996) synthesized novel quinazolines and 4(3H)-quinazolinones, showing that derivatives with specific substitutions at certain positions can lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents (Kurogi et al., 1996).
Pharmacological Screening
Dash, Dash, Laloo, and Medhi (2017) designed and synthesized new series of quinazoline-4-one/4-thione derivatives, evaluating their antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the broad pharmacological potential of quinazoline derivatives, with several compounds showing promising activity against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017).
特性
IUPAC Name |
4-N,4-N-diethyl-1-N-quinazolin-4-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-16-7-5-6-8-17(16)19-13-20-18/h5-13H,3-4H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGGVAHQPSQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)


![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
